

chemical and physical properties of 5-(Pyrimidin-2-yl)nicotinic acid

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Compound of Interest

Compound Name: 5-(Pyrimidin-2-yl)nicotinic acid

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An In-depth Technical Guide to 5-(Pyrimidin-2-yl)nicotinic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of **5-(Pyrimidin-2-yl)nicotinic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

5-(Pyrimidin-2-yl)nicotinic acid is a heterocyclic compound featuring a pyrimidine ring linked to a nicotinic acid moiety. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on data from closely related isomers and derivatives.

Table 1: Chemical Identifiers and Computed Properties of **5-(Pyrimidin-2-yl)nicotinic Acid** and a Key Isomer



Property	5-(Pyrimidin-2-yl)nicotinic acid (Predicted)	2-(Pyrimidin-5-yl)nicotinic acid[1]
IUPAC Name	5-(Pyrimidin-2-yl)pyridine-3- carboxylic acid	2-(Pyrimidin-5-yl)pyridine-3- carboxylic acid
CAS Number	Not explicitly found	1824296-09-4
Molecular Formula	C10H7N3O2	C10H7N3O2
Molecular Weight	201.18 g/mol	201.18 g/mol
Canonical SMILES	C1=CC(=C(N=C1)C2=NC=NC =C2)C(=O)O	C1=CC(=C(N=C1)C2=CN=CN =C2)C(=O)O
InChIKey	Not explicitly found	FYKWRERLOUFIDI- UHFFFAOYSA-N
Topological Polar Surface Area	76 Ų	76 Ų
Hydrogen Bond Donors	1	1
Hydrogen Bond Acceptors	5	5
Rotatable Bonds	1	1
LogP (Predicted)	~0.3	0.3

Note: The amide derivative, 5-(Pyrimidin-2-yl)nicotinamide, has a registered CAS number of 1356111-09-5, which strongly suggests the existence and accessibility of the parent carboxylic acid[2].

Table 2: Physical Properties of Nicotinic Acid (for comparison)

Property	Value
Melting Point	236-239 °C
Boiling Point	Sublimes
Solubility in Water	1-5 g/100 mL at 17 °C
рКа	4.85 (at 25 °C)

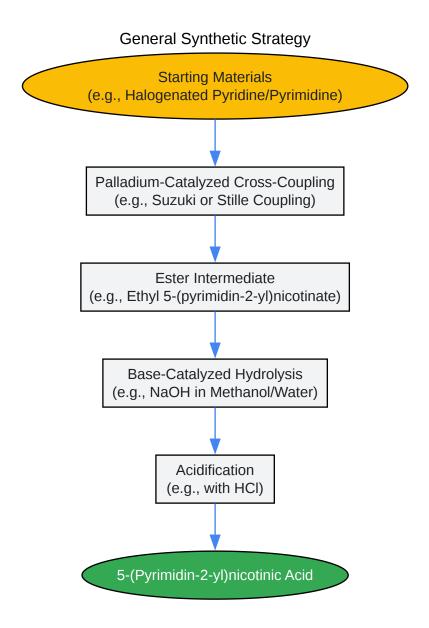


Synthesis and Experimental Protocols

While a specific protocol for the synthesis of **5-(Pyrimidin-2-yl)nicotinic acid** is not readily available, a plausible synthetic route can be inferred from the synthesis of its derivatives. A common approach involves the hydrolysis of a corresponding ester, which can be prepared through cross-coupling reactions.

A study on novel 2-(pyridin-2-yl)pyrimidine derivatives details the synthesis of a related compound, 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, via the hydrolysis of its ethyl ester[3]. This suggests a general strategy for obtaining the target molecule.

Experimental Workflow: A Plausible Synthetic Route





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Caption: Plausible synthetic workflow for **5-(Pyrimidin-2-yl)nicotinic acid**.

Detailed Experimental Protocol (Hypothetical, based on related syntheses[3]):

- Synthesis of Ethyl 5-(pyrimidin-2-yl)nicotinate (Ester Intermediate):
 - To a solution of ethyl 5-bromonicotinate and 2-(tributylstannyl)pyrimidine in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄).
 - Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
 - After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the ester intermediate.
- Hydrolysis to 5-(Pyrimidin-2-yl)nicotinic Acid:
 - Dissolve the ethyl 5-(pyrimidin-2-yl)nicotinate in a mixture of methanol and an aqueous solution of a base (e.g., 1 M NaOH).
 - Stir the solution at room temperature for several hours until the hydrolysis is complete.
 - Remove the organic solvent under reduced pressure.
 - Acidify the remaining aqueous solution with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic and Analytical Data

No specific spectroscopic data for **5-(Pyrimidin-2-yl)nicotinic acid** was found. However, for the related derivative, 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, the following analytical data were reported[3]:

Appearance: White solid



- Melting Point: 306–307 °C
- ¹H NMR (300 MHz, DMSO-d₆): δ 13.65 (s, 1H), 9.57 (t, J = 5.9 Hz, 1H), 9.41 (s, 2H), 9.25 (s, 1H), 8.58 (d, J = 8.3 Hz,1H), 8.48 (dd, J = 8.2, 2.1 Hz, 1H), 7.42 (s, 4H), 4.54 (d, J = 5.9 Hz, 2H).
- Mass Spectrometry (ESI): m/z 397.33 [M + H]+

For the isomer, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, the following was reported[3]:

Mass Spectrometry (ESI): m/z 275.25 [M + H]+

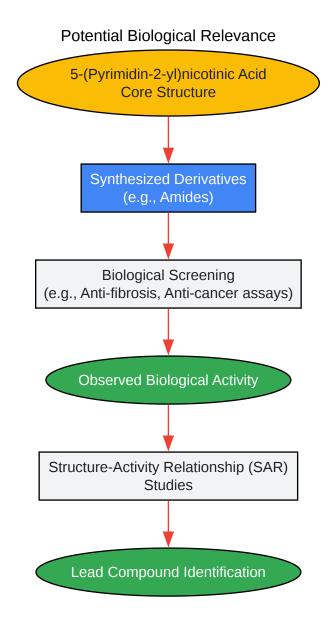
Biological Activity and Signaling Pathways

The biological activity of **5-(Pyrimidin-2-yl)nicotinic acid** has not been explicitly reported. However, nicotinic acid and its derivatives are known to be biologically active. Nicotinic acid itself is a well-known lipid-lowering agent that is believed to exert its effects through various mechanisms, including the activation of the GPR109A receptor on immune cells, which can lead to anti-inflammatory effects[4].

Derivatives of the core structure of **5-(Pyrimidin-2-yl)nicotinic acid** have been investigated for their potential as anti-fibrosis agents[3]. This suggests that the target compound could be a valuable scaffold for the development of novel therapeutics.

Logical Relationship: From Core Structure to Potential Biological Activity





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Caption: Logical flow from the core chemical structure to potential therapeutic applications.

Conclusion

5-(Pyrimidin-2-yl)nicotinic acid is a molecule of interest for medicinal chemistry and drug discovery due to its structural relation to biologically active nicotinic acid derivatives. While direct experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and characterization based on available information for closely related compounds. Further research is warranted to fully elucidate its chemical, physical, and biological properties and to explore its potential as a therapeutic agent.



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